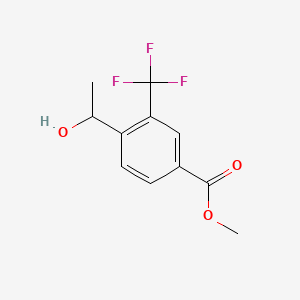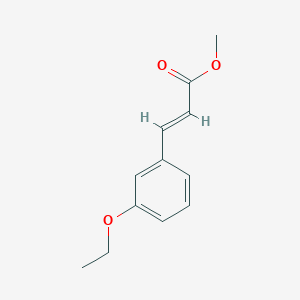
Methyl (E)-3-(3-ethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(3-ethoxyphenyl)acrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl ester group attached to the acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions: Methyl (E)-3-(3-ethoxyphenyl)acrylate can be synthesized through the esterification of (E)-3-(3-ethoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the acrylate moiety can lead to the formation of saturated esters.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: 3-(3-ethoxyphenyl)acrylic acid or 3-(3-ethoxyphenyl)acetone.
Reduction: Methyl 3-(3-ethoxyphenyl)propanoate.
Substitution: Various substituted phenyl acrylates depending on the nucleophile used.
科学的研究の応用
Methyl (E)-3-(3-ethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and copolymers with specific properties.
作用機序
The mechanism of action of methyl (E)-3-(3-ethoxyphenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The acrylate moiety is particularly reactive due to the presence of the electron-withdrawing ester group, which makes the β-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
類似化合物との比較
- Methyl (E)-3-(4-ethoxyphenyl)acrylate
- Methyl (E)-3-(2-ethoxyphenyl)acrylate
- Ethyl (E)-3-(3-ethoxyphenyl)acrylate
Comparison: Methyl (E)-3-(3-ethoxyphenyl)acrylate is unique due to the position of the ethoxy group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. For example, the meta position of the ethoxy group can affect the electronic properties of the phenyl ring, making it more or less reactive towards certain reagents compared to its ortho or para counterparts.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl (E)-3-(3-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-6-4-5-10(9-11)7-8-12(13)14-2/h4-9H,3H2,1-2H3/b8-7+ |
InChIキー |
YZVUYSJADICFMC-BQYQJAHWSA-N |
異性体SMILES |
CCOC1=CC=CC(=C1)/C=C/C(=O)OC |
正規SMILES |
CCOC1=CC=CC(=C1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)
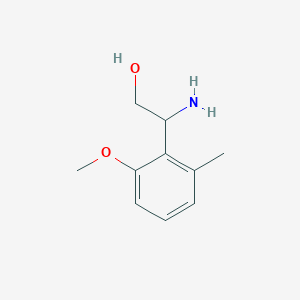
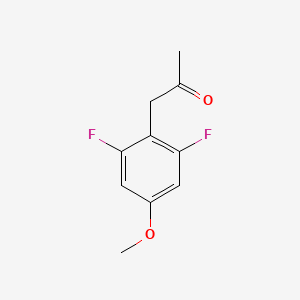
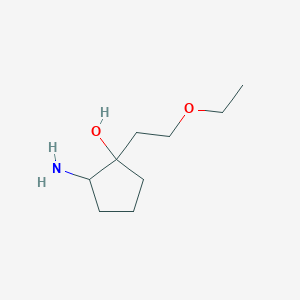
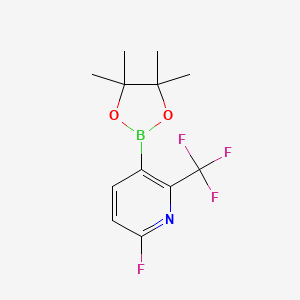
![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)
![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)
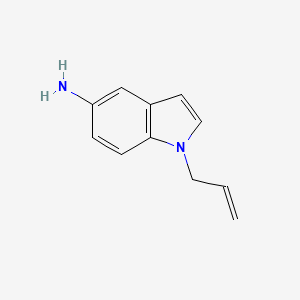
![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)

![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)

